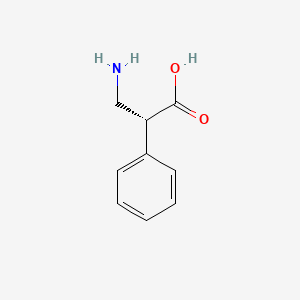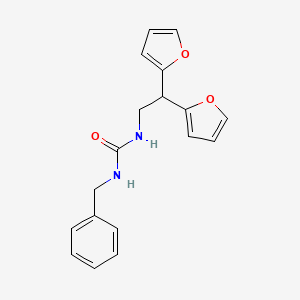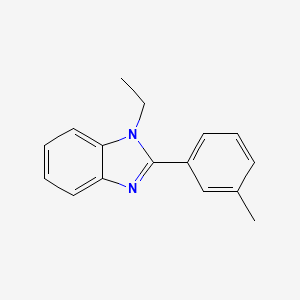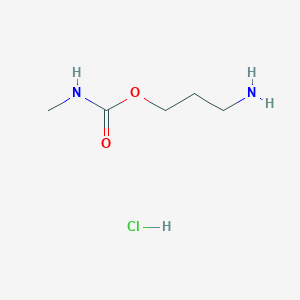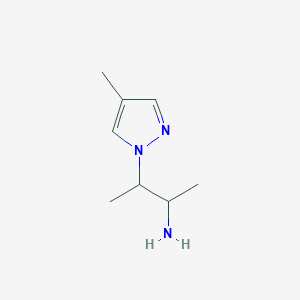
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPI-455 is a selective inhibitor of the histone methyltransferase EZH2, which is a protein that plays a crucial role in epigenetic regulation.
Applications De Recherche Scientifique
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been used in various scientific research applications, including cancer research and drug discovery. EZH2 is overexpressed in many types of cancer, and this compound has been shown to inhibit EZH2 activity and reduce tumor growth in preclinical models. This compound has also been used in drug discovery efforts to develop new therapies for cancer and other diseases that involve epigenetic dysregulation.
Mécanisme D'action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide selectively inhibits the activity of EZH2, which is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3. This methylation is associated with gene silencing and plays a crucial role in epigenetic regulation. By inhibiting EZH2 activity, this compound can alter the epigenetic landscape of cells and modulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, cell differentiation, and apoptosis. In cancer cells, this compound can induce cell death and inhibit tumor growth by targeting EZH2. This compound has also been shown to enhance the differentiation of stem cells into specific cell types, which has potential applications in regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide for lab experiments is its selectivity for EZH2, which allows for precise modulation of epigenetic regulation. This compound has also been optimized for high yields and purity, making it a reliable compound for scientific research. However, one limitation of this compound is its relatively short half-life, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are many future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, including the development of new therapies for cancer and other diseases that involve epigenetic dysregulation. Additionally, further research is needed to explore the potential applications of this compound in regenerative medicine and other areas of biomedical research. Finally, the synthesis of new analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves several steps, including the preparation of the key intermediate 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinone, which is then reacted with 2-bromoethyl furan-2-carboxylate to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCZRKJYINUNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2899898.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)
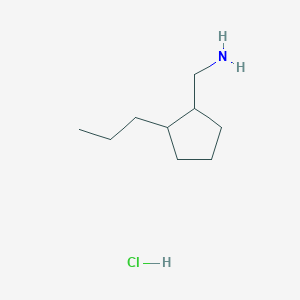
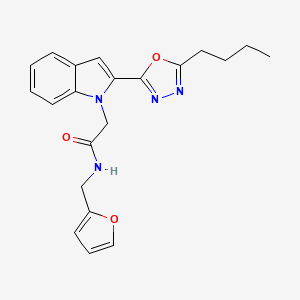
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)
